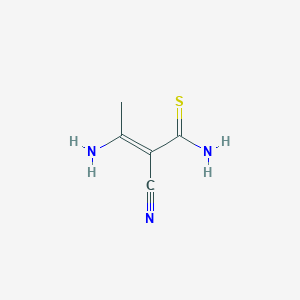

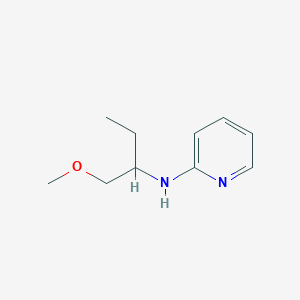

(2E)-3-amino-2-cyanobut-2-enethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-amino-2-cyanobut-2-enethioamide, also known as ACET, is a small molecule that has been studied for its potential therapeutic applications. It is a thioamide derivative that has been found to have interesting biochemical and physiological effects. ACET has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Catalyst in Asymmetric Transfer Hydrogenation

One notable application of related compounds to (2E)-3-amino-2-cyanobut-2-enethioamide is in asymmetric transfer hydrogenation. A study by Buitrago et al. (2012) utilized amino acid-based ligands, which may be structurally similar to this compound, in combination with specific catalysts. This approach enabled high yields and excellent product enantioselectivities in the synthesis of antidepressant drugs (Buitrago et al., 2012).

Synthesis of Heterocyclic Compounds

In the realm of organic synthesis, compounds like this compound are crucial for creating various heterocyclic derivatives. Elkholy and Morsy (2006) demonstrated the synthesis of tetrahydropyrimido quinoline derivatives using related compounds, highlighting the versatility of these chemicals in synthesizing complex organic structures (Elkholy & Morsy, 2006).

Antimicrobial and Antibacterial Applications

The antimicrobial and antibacterial potentials of derivatives of this compound have been a subject of research. Kibou et al. (2022) developed a synthesis method for 2-amino-3-cyanopyridine derivatives, which showed significant antibacterial activity against Gram-positive bacteria. This study illustrates the potential use of such compounds in developing new antibacterial agents (Kibou et al., 2022).

Antiviral Activity

The antiviral activity of related compounds is another significant area of research. For instance, Attaby et al. (2007) synthesized heterocyclic compounds using structures similar to this compound, evaluating their potential in antiviral applications (Attaby et al., 2007).

Development of Photoluminescent Materials

In the field of materials science, derivatives of this compound have been explored for their photoluminescent properties. Ekinci et al. (2000) investigated the electrochemical oxidation of a related compound, leading to the discovery of a new class of photoluminescent materials (Ekinci et al., 2000).

properties

IUPAC Name |

(E)-3-amino-2-cyanobut-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H2,8,9)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWNLZOXXAMQLU-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=S)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C#N)\C(=S)N)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![5-amino-N-(2-ethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2742990.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2742991.png)

![4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2742992.png)

![Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742993.png)

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2742997.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743000.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2743004.png)

![Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate](/img/structure/B2743007.png)